molecular formula C21H26N2S B5331763 1-[4-(methylsulfanyl)benzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

1-[4-(methylsulfanyl)benzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

Cat. No.: B5331763
M. Wt: 338.5 g/mol
InChI Key: RCTUEYFOGVWFPP-VMPITWQZSA-N
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Description

1-[4-(Methylsulfanyl)benzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group containing a methylsulfanyl moiety and a phenylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(methylsulfanyl)benzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the benzyl and phenylprop-2-en-1-yl intermediates, which are then coupled with the piperazine ring under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often employing green chemistry principles to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Methylsulfanyl)benzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The phenylprop-2-en-1-yl group can be reduced to a phenylpropyl group.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenylpropyl derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-[4-(Methylsulfanyl)benzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(methylsulfanyl)benzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Methylsulfanyl)benzyl]hydrazine
  • 1-Benzyl-4-methylbenzene
  • 1-(Methylsulfanyl)-4-[4-(methylsulfanyl)benzyl]benzene

Uniqueness

1-[4-(Methylsulfanyl)benzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is unique due to its combination of a piperazine ring with both a methylsulfanyl-substituted benzyl group and a phenylprop-2-en-1-yl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-[(4-methylsulfanylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2S/c1-24-21-11-9-20(10-12-21)18-23-16-14-22(15-17-23)13-5-8-19-6-3-2-4-7-19/h2-12H,13-18H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTUEYFOGVWFPP-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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